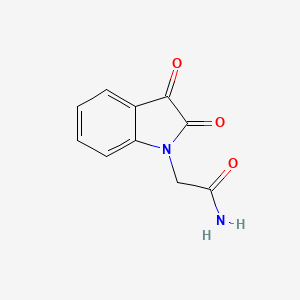

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,3-dioxoindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-8(13)5-12-7-4-2-1-3-6(7)9(14)10(12)15/h1-4H,5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDMWGKCXRICRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365556 |

Source

|

| Record name | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85124-17-0 |

Source

|

| Record name | 2,3-Dihydro-2,3-dioxo-1H-indole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85124-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, a derivative of the versatile isatin scaffold. This document delves into the rationale behind the synthetic strategy, provides a detailed experimental protocol, and outlines the analytical techniques essential for structural elucidation and purity assessment.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4][5] It is an endogenous compound found in various biological tissues and has been identified as a modulator of numerous physiological processes.[6][7] The synthetic versatility of the isatin core, with reactive sites at the N1, C2, and C3 positions, allows for the generation of a diverse array of derivatives with a wide spectrum of pharmacological activities.[3][4]

Isatin and its analogs have been reported to exhibit a remarkable range of biological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][6][7][8] This broad bioactivity profile has established isatin as a valuable starting point for the design and development of novel therapeutic agents.[3][9] The N1-substitution of the isatin ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. The introduction of an acetamide moiety at this position, as in the title compound, can influence factors such as solubility, hydrogen bonding capacity, and interaction with biological targets.

This guide focuses on providing a robust and reproducible methodology for the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and its thorough characterization, thereby enabling its further investigation in drug discovery programs.

Synthetic Strategy and Rationale

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is most effectively achieved through the N-alkylation of isatin with a suitable 2-haloacetamide. This approach is a well-established method for the N-functionalization of isatin.[4] The selection of 2-chloroacetamide as the alkylating agent is based on its commercial availability and appropriate reactivity.

The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the isatin anion attacks the electrophilic carbon of the 2-chloroacetamide. The use of a suitable base is crucial to deprotonate the N-H of isatin, thereby generating the more nucleophilic isatin anion. Potassium carbonate is a commonly employed base for this transformation as it is effective, inexpensive, and easily removed during workup. Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which facilitates the dissolution of the reactants and promotes the SN2 reaction.

Caption: Synthetic workflow for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide.

Materials:

-

Isatin

-

2-Chloroacetamide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Distilled Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add isatin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes to ensure the formation of the isatin salt. To this suspension, add 2-chloroacetamide (1.2 eq).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, to yield the pure 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide as a crystalline solid.[1]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Characterization of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Thorough characterization of the synthesized compound is imperative to confirm its identity, structure, and purity. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Observation |

| Appearance | Orange to red crystalline solid[10] |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. |

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |

| Amide N-H Stretch | 3400-3200 | Medium to strong, sharp bands |

| Aromatic C-H Stretch | 3100-3000 | Weak to medium bands |

| Ketone C=O Stretch (C3) | ~1740 | Strong, sharp band |

| Amide C=O Stretch (C2) | ~1720 | Strong, sharp band |

| Amide C=O Stretch (acetamide) | ~1680 | Strong, sharp band[11][12] |

| Aromatic C=C Stretch | 1600-1450 | Medium to strong bands |

Rationale: The presence of three distinct carbonyl groups (two in the isatin ring and one in the acetamide side chain) will result in strong absorption bands in the region of 1740-1680 cm⁻¹. The N-H stretching of the primary amide will be observable in the 3400-3200 cm⁻¹ region.[13]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.2 | Multiplet | 4H | Aromatic protons of the isatin ring |

| ~7.5 (broad singlet) | s | 1H | Amide N-H proton |

| ~7.1 (broad singlet) | s | 1H | Amide N-H proton |

| ~4.5 | Singlet | 2H | -CH₂- protons |

Rationale: The aromatic protons of the isatin ring will appear as a complex multiplet in the downfield region.[1] The methylene protons adjacent to the isatin nitrogen will be observed as a singlet. The two amide protons will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | C3=O (Ketone) |

| ~168 | C=O (Acetamide) |

| ~158 | C2=O (Amide) |

| ~150-110 | Aromatic carbons |

| ~45 | -CH₂- |

Rationale: The three carbonyl carbons will resonate at the downfield end of the spectrum. The chemical shifts of the aromatic carbons will be consistent with a substituted benzene ring. The aliphatic methylene carbon will appear in the upfield region.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound. Electron Spray Ionization (ESI) is a suitable technique for this molecule.

| Ion | Expected m/z |

| [M+H]⁺ | Calculated for C₁₀H₉N₂O₃⁺ |

| [M+Na]⁺ | Calculated for C₁₀H₈N₂O₃Na⁺ |

Rationale: The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) or the sodium adduct ([M+Na]⁺), confirming the molecular weight of the target compound.

Potential Applications in Drug Development

Derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide have been investigated for a variety of biological activities, particularly as cytotoxic agents against cancer cell lines.[1][14] The structural features of the isatin core and the N-acetamide side chain provide opportunities for interaction with various biological targets. Further derivatization of the amide nitrogen or the aromatic ring of the isatin could lead to the development of more potent and selective therapeutic agents.[15] The title compound serves as a key intermediate for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide. The described synthetic protocol is robust and relies on readily available starting materials and standard laboratory techniques. The comprehensive characterization plan, employing a suite of analytical methods, ensures the unambiguous confirmation of the product's structure and purity. By following the methodologies outlined in this guide, researchers and drug development professionals can confidently synthesize and characterize this valuable isatin derivative, paving the way for its exploration in various therapeutic areas.

References

- Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)

- Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)

- Biological activities of isatin and its deriv

- Biological activities of isatin and its derivatives.

- A general method for the synthesis of is

- Biological activities of isatin and its deriv

- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv

- CN101786980A - Synthesis method of isatin derivatives - Google P

- Design, synthesis, and QSAR study of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.

- Synthesis of Isatin and Its Derivatives and their Applic

- 2-(2,3-dioxo-2,3-dihydro-1h-indol-1-yl)-n-[3-(trifluoromethyl)phenyl]acetamide. PubChemLite.

- Design, synthesis, characterization, and Biological Studies of Isatin Deriv

- Supporting Information Giese-type alkylation of dehydroalanine deriv

- Compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide. EBI.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.

- Synthesis of Isatin and its derivatives containing heterocyclic compounds.

- A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development.

- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.

- Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)

- Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of isatin and its derivatives. | Semantic Scholar [semanticscholar.org]

- 9. ajprd.com [ajprd.com]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. preprints.org [preprints.org]

- 14. Ãnisis [unisis.ege.edu.tr]

- 15. researchgate.net [researchgate.net]

Foreword: The Isatin Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Isatin-1-Acetamide Derivatives

Isatin (1H-indole-2,3-dione) is a heterocyclic scaffold that has garnered immense interest in medicinal chemistry since its initial discovery in 1841.[1] Its inherent structural features—a planar, fused ring system with a reactive ketone at the C-3 position and a modifiable lactam nitrogen at the N-1 position—make it a versatile starting point for chemical synthesis.[2][3] This versatility has led to the generation of a vast library of derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Several isatin-based compounds have already been successfully translated into clinical use or are in advanced clinical trials, underscoring the therapeutic potential of this scaffold.[6]

This guide focuses specifically on isatin-1-acetamide derivatives , a subclass where an acetamide moiety is appended to the N-1 position. This modification serves not only as a strategic handle to modulate physicochemical properties like solubility and bioavailability but also as a vector to introduce additional pharmacophoric features, enabling new interactions with biological targets. We will delve into the synthesis, mechanisms of action, and methodologies for evaluating the primary biological activities of this promising class of compounds.

The Isatin-1-Acetamide Scaffold: Synthesis and Rationale

The synthesis of isatin-1-acetamide derivatives is typically a two-stage process: formation of the isatin core followed by N-alkylation. Understanding the chemistry behind this process is crucial for designing novel analogues and scaling up production.

Stage 1: Synthesis of the Isatin Core via Sandmeyer Reaction

The Sandmeyer synthesis remains a robust and widely used method for constructing the isatin ring system from simple aniline precursors.[7] The choice of this method is based on its reliability and the commercial availability of a wide range of substituted anilines, allowing for diversity in the final products.

The reaction proceeds in two key steps:

-

Formation of an Isonitrosoacetanilide: Aniline (or a substituted aniline) is reacted with chloral hydrate and hydroxylamine hydrochloride. The in-situ generated hydroxylamine attacks the carbonyl of the chloral hydrate derivative, which then condenses with the aniline to form the isonitrosoacetanilide intermediate.

-

Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an electrophilic cyclization followed by dehydration to yield the isatin core.[8]

Stage 2: N-Alkylation to Form Isatin-1-Acetamide Derivatives

With the isatin core in hand, the acetamide side chain is introduced at the N-1 position. The lactam proton at N-1 is weakly acidic and can be removed by a suitable base (e.g., Sodium Hydride, NaH) to generate a nucleophilic anion. This anion then readily attacks an electrophilic haloacetamide reagent (e.g., 2-chloro-N-phenylacetamide) via an SN2 reaction to furnish the final isatin-1-acetamide product.

Caption: General workflow for the synthesis of isatin-1-acetamide derivatives.

Experimental Protocol: General Synthesis of an Isatin-1-Acetamide Derivative

This protocol is a representative example. Specific quantities, reaction times, and purification methods must be optimized for each unique derivative.

Part A: Synthesis of 5-Chloro-Isatin

-

Reagent Preparation: In a 1 L flask, dissolve chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300 g) in 1200 mL of water. Separately, prepare a solution of 4-chloroaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol). Prepare a third solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

-

Reaction: Add the 4-chloroaniline solution and then the hydroxylamine solution to the flask. Heat the mixture to a vigorous boil for 1-2 minutes.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide intermediate. Filter the solid, wash with water, and air-dry.

-

Cyclization: Warm concentrated H₂SO₄ (326 mL) to 50°C in a flask equipped with a mechanical stirrer. Add the dry isonitrosoacetanilide (0.46 mol) portion-wise, maintaining the temperature between 60-70°C.

-

Work-up: After addition is complete, heat to 80°C for 10 minutes. Cool the mixture and pour it onto crushed ice.

-

Purification: Filter the resulting red precipitate (crude 5-chloro-isatin), wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from glacial acetic acid may be performed for higher purity.

Part B: Synthesis of 2-(5-chloro-2,3-dioxoindolin-1-yl)-N-phenylacetamide

-

Anion Formation: To a solution of 5-chloro-isatin (10 mmol) in dry N,N-dimethylformamide (DMF, 50 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise at 0°C under a nitrogen atmosphere. Stir for 30 minutes.

-

N-Alkylation: Add 2-chloro-N-phenylacetamide (11 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching and Extraction: Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Anticancer Activity: Targeting Cell Proliferation and Survival

The isatin scaffold is a well-established pharmacophore for designing kinase inhibitors and other anticancer agents.[9][10] Isatin-1-acetamide derivatives have been specifically investigated as potent cytotoxic agents that can induce programmed cell death (apoptosis) and halt the cell cycle.[6][11]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The efficacy of these derivatives often stems from a multi-pronged attack on cancer cell survival machinery.

-

Mitochondrial-Mediated Apoptosis: Certain derivatives, such as 5-acetamido-1-(methoxybenzyl) isatin, have been shown to trigger the intrinsic apoptotic pathway.[11] They disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a cascade of enzymatic activations, culminating in the activation of effector caspases (e.g., caspase-3 and -7), which are the executioners of apoptosis.[11][12][13]

-

Cell Cycle Arrest: These compounds can also interfere with the cell division cycle. Studies have shown that they can cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis.[11] This is often achieved by modulating the activity of key cell cycle regulators like cyclin-dependent kinases (CDKs) and their associated cyclins.[11] For example, downregulation of Cyclin B and the phosphatase CDC25C has been observed, preventing the activation of CDK1 and thereby blocking mitotic entry.[11]

Caption: Mitochondrial pathway of apoptosis induced by isatin-1-acetamide derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of cell growth or proliferation in vitro.

| Compound ID | Derivative Structure (Substitution on N-phenylacetamide) | Cancer Cell Line | IC₅₀ (µM)[12] |

| 20a | H | Caspase-3 | 116.91 |

| 20b | 4-F | Caspase-3 | 13.90 |

| 20c | 4-Br | Caspase-3 | 6.81 |

| 20d | 4-Cl | Caspase-3 | 2.33 |

| 20e | 4-CH₃ | Caspase-3 | 11.08 |

Note: The data above reflects inhibitory activity against the caspase-3 enzyme, a key mediator of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isatin-1-acetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of multidrug-resistant bacteria presents a critical global health challenge, necessitating the discovery of new chemical entities with antimicrobial properties.[14] Isatin derivatives have been identified as a promising scaffold for this purpose.[15][16]

Structure-Activity Relationship (SAR) Insights

SAR studies provide critical insights into how chemical structure influences biological activity, guiding the rational design of more potent compounds. For isatin-1-acetamide derivatives, key findings include:

-

Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the isatin ring or the terminal acetamide moiety often enhances antibacterial activity.[17] This is likely due to modulation of the molecule's electronic properties, which can improve its interaction with bacterial targets or facilitate its transport across the bacterial cell membrane.

-

Impact of Heterocyclic Moieties: Linking a second heterocyclic ring, such as a benzothiazole, to the acetamide nitrogen can significantly boost potency and broaden the spectrum of activity.[17] This creates a hybrid molecule that may interact with multiple targets or possess improved pharmacokinetics.

Quantitative Antimicrobial Data

Antimicrobial activity is often assessed by measuring the zone of inhibition in a disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

| Compound ID | Key Structural Feature | S. aureus (Zone of Inhibition, mm)[17] | E. coli (Zone of Inhibition, mm)[17] |

| 4a | Unsubstituted Isatin | 12 | 11 |

| 4k | 6-chloro Isatin | 15 | 13 |

| 4t | 6-chloro Isatin, 6-nitro Benzothiazole | 24 | 22 |

| Ciprofloxacin | Standard Drug | 26 | 25 |

Experimental Protocol: Kirby-Bauer (Disk Diffusion) Susceptibility Test

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.[18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

-

Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 30 µ g/disk ). Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Anti-inflammatory Potential: Modulating Inflammatory Cascades

Chronic inflammation is a key pathological driver of numerous diseases. Isatin derivatives have shown promise as anti-inflammatory agents by targeting crucial signaling pathways.[19][20] While research specifically on the 1-acetamide subclass is emerging, the mechanisms are likely conserved from the broader isatin family.

Probable Mechanisms of Action

-

Inhibition of Pro-inflammatory Enzymes: Isatin derivatives can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[21][22] Selective inhibition of COX-2 over COX-1 is a primary goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.

-

Suppression of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines like TNF-α and IL-6.[19] Isatin derivatives can inhibit the activation of the NF-κB pathway, thereby preventing the transcription of these inflammatory mediators and dampening the overall inflammatory cascade.[19]

Caption: Inhibition of the NF-κB inflammatory pathway by isatin derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard and well-validated animal model for evaluating the acute anti-inflammatory activity of novel compounds.[22]

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Administer the isatin-1-acetamide derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin (10 mg/kg).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

Isatin-1-acetamide derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic tractability of the isatin core allows for fine-tuning of the molecule's properties to optimize potency and selectivity against cancer cells, pathogenic microbes, and inflammatory targets.

The research highlighted in this guide demonstrates that these derivatives can induce cancer cell death through well-defined apoptotic pathways, inhibit the growth of clinically relevant bacteria, and likely modulate key inflammatory cascades. The structure-activity relationships identified so far, particularly the beneficial effect of electron-withdrawing substituents and additional heterocyclic moieties, provide a clear roadmap for the design of next-generation compounds.

Future work should focus on:

-

Multi-Targeting: Designing single molecules that can hit multiple targets, such as inhibiting both tumor proliferation and angiogenesis.

-

In Vivo Efficacy and Safety: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Elucidation: Further exploring the precise molecular targets to better understand the basis of their biological activity and to identify potential biomarkers for patient selection.

The isatin-1-acetamide scaffold is a powerful platform, and continued exploration will undoubtedly lead to the development of novel and effective therapies for some of our most pressing medical challenges.

References

-

Beula, S.J., & Tumuluru, R.R. (2022). ANTICANCER ACTIVITY OF ISATIN - PHENYLACETAMIDE MOLECULAR HYBRIDS: SYNTHESIS AND CHARACTERIZATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(4), 1564-1580. [Link]

-

Patel, J., & Dobariya, K. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 4(2), 754-760. [Link]

-

Yang, T., et al. (2019). 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. RSC Advances, 9(59), 34621-34631. [Link]

-

Sharma, P., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196-203. [Link]

-

Vine, K.L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-417. [Link]

-

Gandhi, N., et al. (2021). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. GAZI UNIVERSITY JOURNAL OF SCIENCE, 2(1), 1-13. [Link]

-

Siddiqui, A.A., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioinorganic Chemistry and Applications, 2013, 859321. [Link]

-

Mondal, S., et al. (2021). A summary of the cytotoxic structure-activity relationship of isatin derivatives. ResearchGate. [Link]

-

Ghasemi, J.B., et al. (2016). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 15-25. [Link]

-

Singh, U.P., & Bhat, H.R. (2015). Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry, 14(8), 1438-1481. [Link]

-

Kaushik, N.K., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1447. [Link]

-

Mishra, P., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Current Organic Synthesis, 17(6), 433-447. [Link]

-

Mishra, P., et al. (2020). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Bentham Science Publishers. [Link]

- Google Patents. (2010).

-

Vine, K.L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. ResearchGate. [Link]

-

Singh, G.S., & Desta, Z.Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(21), 7847-7879. [Link]

-

Singh, V., et al. (2022). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF SUBSTITUTED BENZOTHIAZOLE ACETAMIDE LINKED ISATIN AND CHOLORO ISATIN DERIVATIVES AND THEIR STRUCTURE ACTIVITY RELATIONSHIP. ResearchGate. [Link]

-

Marvel, C.S., & Hiers, G.S. (1925). Isatin. Organic Syntheses, 5, 71. [Link]

-

Bari, S.B., et al. (2011). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(1), 104-108. [Link]

-

Singh, A.K., et al. (2023). Isatin Derivatives as Promising Anti-Inflammatory Agents: A Comprehensive Review of Design, Mechanisms, and Therapeutic Potential. ResearchGate. [Link]

-

Sharma, P., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. PubMed. [Link]

-

Kumar, A., et al. (2023). Antimicrobial Evaluation and Structure-Activity Relationship of Novel Isatin Derivatives. International Journal of Education and Science Research Review, 10(04), 2455-295X. [Link]

-

da Silva, J.G., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 8, 592. [Link]

-

Singh, U.P., & Bhat, H.R. (2015). Antimicrobial activity of synthesized isatin derivatives. ResearchGate. [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Ghasemi, J.B., et al. (2016). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. [Link]

-

Singh, S., et al. (2021). In vitro Evaluation of Isatin derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers cell lines: A Review. Anti-Cancer Agents in Medicinal Chemistry, 22(8), 1541-1566. [Link]

-

Guo, H. (2019). Isatin derivatives and their anti-bacterial activities. European Journal of Medicinal Chemistry, 164, 678-688. [Link]

-

Singh, A.K., et al. (2023). "Isatin Derivatives as Promising Anti-Inflammatory Agents: A Comprehensive Review of Design, Mechanisms, and Therapeutic Potential”. ResearchGate. [Link]

-

Vine, K.L., et al. (2007). In vitro cytotoxicity evaluation of some substituted isatin derivatives. Bioorganic & Medicinal Chemistry, 15(2), 931-938. [Link]

-

Wang, Y., et al. (2020). Proposed structure–activity relationship of isatin as microtubule-destabilizing agent. ResearchGate. [Link]

-

Khan, M.S., et al. (2022). Analgesic and Anti-inflammatory Activities of Isatin Derivatives-A Review. Pakistan Heart Journal, 55(02). [Link]

-

Al-Azzawi, A.M., & Al-Razzak, A.A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 200-210. [Link]

-

Sharma, V., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 26(21), 6614. [Link]

-

Siddiqui, A.A., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioinorganic Chemistry and Applications, 2013, 859321. [Link]

-

Al-Azzawi, A.M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

-

Singh, S., et al. (2022). Mechanistic insight and structure activity relationship of isatin-based derivatives in development of anti-breast cancer agents. Scilit. [Link]

-

Sharma, V., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Scilit. [Link]

-

Meenakshisundaram, S., & Manickam, M. (2021). An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. Archiv der Pharmazie, 354(10), e2100140. [Link]

-

Nath, R., et al. (2020). Isatin Containing Heterocycles for different biological activities: Analysis of Structure activity relationship. Journal of Molecular Structure, 1222, 128900. [Link]

-

Sharma, V., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. ResearchGate. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijbpas.com [ijbpas.com]

- 7. journals.irapa.org [journals.irapa.org]

- 8. orgsyn.org [orgsyn.org]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. researchgate.net [researchgate.net]

- 20. pkheartjournal.com [pkheartjournal.com]

- 21. scispace.com [scispace.com]

- 22. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Neoplastic Mechanism of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide in Cancer Cells

Abstract

The isatin scaffold, a privileged heterocyclic framework, has garnered significant attention in medicinal chemistry due to the broad-spectrum biological activities of its derivatives. This technical guide delves into the core anti-neoplastic mechanism of action of a specific isatin derivative, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide. We will explore its molecular interactions within cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential and the experimental methodologies used to elucidate its function.

Introduction: The Therapeutic Promise of Isatin-Based Compounds

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has been identified in various mammalian tissues and fluids.[1] The synthetic versatility of the isatin core has led to the generation of a vast library of derivatives with a wide range of pharmacological properties, including anticonvulsant, antiviral, and notably, anticancer activities.[2][3] The therapeutic potential of isatin-based compounds in oncology is underscored by the FDA approval of sunitinib malate, an oxindole derivative that functions as a potent kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2]

The subject of this guide, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, belongs to this promising class of molecules. Research into its N-substituted derivatives has revealed significant cytotoxic activity against a panel of human cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancers.[3][4] This suggests that the core structure of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a key contributor to its anti-neoplastic properties. The primary mechanisms underlying the anticancer effects of isatin derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor growth and proliferation.[5]

Core Mechanism of Action in Cancer Cells

The anticancer activity of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and its closely related analogues can be attributed to a convergence of cellular effects that ultimately lead to the demise of malignant cells. These effects are primarily centered on the induction of apoptosis and the arrest of the cell cycle, often stemming from the inhibition of key protein kinases.

Induction of Apoptosis

A hallmark of the anti-neoplastic activity of isatin derivatives is their ability to induce apoptosis in cancer cells.[1][6] This is achieved through the activation of the intrinsic and/or extrinsic apoptotic pathways, which culminate in the activation of a cascade of cysteine-aspartic proteases known as caspases.[5][7]

2.1.1. Caspase Activation: The activation of caspases is a critical "point of no return" in the apoptotic process.[8] Isatin derivatives have been shown to trigger the activation of both initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3 and caspase-7).[5][7][9] Initiator caspases are activated within multi-protein complexes like the death-inducing signaling complex (DISC) or the apoptosome, while executioner caspases are subsequently activated by the initiator caspases to carry out the systematic dismantling of the cell.[10] The activation of caspase-3, a key executioner caspase, is a common downstream event observed following treatment with isatin-based compounds.[7][9]

2.1.2. Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Isatin-hydrazones, a class of isatin derivatives, have been shown to suppress the expression of the anti-apoptotic protein Bcl-2.[5] This shifts the cellular balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and its analogues can halt the proliferation of cancer cells by inducing cell cycle arrest.[11][12] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. Isatin derivatives have been observed to cause cell cycle arrest at various phases, most notably the G2/M phase.[12] This effect is often linked to the inhibition of key cell cycle regulatory proteins.

2.2.1. Inhibition of Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is driven by the sequential activation of CDKs. Isatin derivatives have been identified as potent inhibitors of several CDKs, including CDK2.[5] By inhibiting CDKs, these compounds prevent the phosphorylation of key substrates required for the transition between cell cycle phases, leading to cell cycle arrest.

2.2.2. Disruption of Microtubule Dynamics: Some isatin derivatives act as tubulin polymerization inhibitors.[2][5][6] Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during mitosis. By disrupting microtubule dynamics, these compounds can induce a mitotic arrest, leading to the activation of the spindle assembly checkpoint and subsequent apoptosis.

Inhibition of Key Signaling Pathways

The uncontrolled proliferation of cancer cells is often driven by the aberrant activation of various signaling pathways. Isatin derivatives have been shown to target and inhibit several of these key pathways.

2.3.1. Protein Kinase Inhibition: A significant aspect of the anticancer mechanism of isatin derivatives is their ability to inhibit a range of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[2][5][13] These include:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key RTKs involved in angiogenesis and cell proliferation, respectively. Their inhibition by isatin derivatives can cut off the tumor's blood supply and halt its growth.[5]

-

Non-Receptor Tyrosine Kinases: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. Isatin derivatives can modulate STAT3 signaling.[5][14]

-

Serine/Threonine Kinases: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Imidazole-isatin hybrids have been shown to inhibit PI3K.[5] Additionally, isatin derivatives have demonstrated inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a kinase implicated in various cellular processes, including cell proliferation and survival.[13] Other targeted serine/threonine kinases include DYRK1A and PIM1.[15][16]

The multi-targeted nature of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and its derivatives, capable of simultaneously modulating apoptosis, cell cycle, and key signaling pathways, makes them compelling candidates for further development as anti-neoplastic agents.

Visualizing the Mechanism of Action

To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the key signaling pathways affected by 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and the experimental workflow for its characterization.

Figure 1: A diagram illustrating the multifaceted mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide in cancer cells.

Figure 2: A representative experimental workflow for elucidating the mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide.

Experimental Protocols for Mechanistic Elucidation

The following section provides detailed, step-by-step methodologies for key experiments used to investigate the anticancer mechanism of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide.

Cell Viability and Cytotoxicity Assessment

4.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. Real-Time Cell Analysis (RTCA)

This impedance-based method provides continuous monitoring of cell proliferation, viability, and cytotoxicity.[3]

-

Background Measurement: Add 100 µL of cell culture medium to each well of an E-Plate 96 and measure the background impedance.

-

Cell Seeding: Seed 5,000 cells per well in the E-Plate 96.

-

Cell Growth Monitoring: Place the E-Plate in the RTCA station and monitor cell growth by measuring electrical impedance every 30 minutes.

-

Compound Treatment: After approximately 18 hours (during the log growth phase), treat the cells with different concentrations of the compound.

-

Continuous Monitoring: Continue to monitor the cell index for up to 72 hours.

-

Data Analysis: Analyze the real-time proliferation curves to determine the effect of the compound on cell growth and viability.

Apoptosis Detection

4.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Cell Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action.

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, p-Akt, p-ERK, CDK2) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Quantitative Data Summary

The following table summarizes representative cytotoxic activities of N-phenylacetamide derivatives of isatin against various cancer cell lines.

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | MCF7 | Not specified, but most active in the series | [17] |

| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | A549 | Not specified, but most active in the series | [17] |

| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | HeLa | Not specified, but most active in the series | [17] |

| N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) | HepG2 | Not specified, but related indole acetamide | [9] |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5r) | HepG2 | 10.56 ± 1.14 | [9] |

| 2-(1,3-Dioxoisoindolin-2-yl)-N-(o-methoxyphenyl)acetamide (3d) | HT29 | 0.0801 | [18] |

Note: Specific IC50 values for the parent compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide were not available in the reviewed literature. The data presented here is for structurally related derivatives to provide a context for its potential potency.

Conclusion and Future Directions

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide emerges from a well-established class of anticancer compounds. Its mechanism of action in cancer cells is likely a multifaceted process involving the induction of apoptosis through caspase activation, the arrest of the cell cycle via inhibition of CDKs and disruption of microtubule dynamics, and the modulation of key oncogenic signaling pathways through protein kinase inhibition. The ability of isatin derivatives to target multiple cellular processes simultaneously presents a significant advantage in overcoming the challenges of drug resistance in cancer therapy.

Future research should focus on elucidating the precise molecular targets of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide through techniques such as affinity chromatography and proteomics. In vivo studies are also crucial to validate its anti-tumor efficacy and assess its pharmacokinetic and toxicological profiles. Furthermore, the synthetic tractability of the isatin scaffold offers exciting opportunities for the development of more potent and selective analogues, potentially leading to the discovery of novel and effective cancer therapeutics.

References

[5] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.

[1] Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central.

[2] Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher.

[19] Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed.

[6] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.

[15] Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI.

[13] Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. SciELO.

[16] Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed.

[20] Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. ResearchGate.

[4] Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. Ege Üniversitesi.

[3] Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. TÜBİTAK Academic Journals.

[7] Biological targets for isatin and its analogues: Implications for therapy. PMC - NIH.

[14] acetamide inhibits colon cancer growth via the STAT1 pathway. SciELO.

[9] Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives.

[17] Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. Semantic Scholar.

[18] DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL- ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIA. Farmacia Journal.

[11] Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI.

[12] New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. NIH.

[8] Caspase activation. PubMed - NIH.

Caspases Inhibitors and Activators. Sigma-Aldrich.

[10] Caspases: pharmacological manipulation of cell death. PMC - PubMed Central - NIH.

Sources

- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Ãnisis [unisis.ege.edu.tr]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives | Semantic Scholar [semanticscholar.org]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery and Isolation of Novel Isatin-1-Acetamide Analogs: A Technical Guide for Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of isatin derivatives: novel isatin-1-acetamide analogs. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and explore the structure-activity relationships that govern the therapeutic potential of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the isatin scaffold for the development of novel therapeutics.

Introduction: The Enduring Promise of the Isatin Scaffold

Isatin is a naturally occurring compound found in various plants and is also an endogenous component in mammalian tissues.[2][3] Its unique structural features, including a fused aromatic ring system and reactive ketone groups at the 2 and 3 positions, make it an ideal starting point for the synthesis of a wide array of heterocyclic compounds.[3][5] Isatin and its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][4][7][8][9][10][11] The synthetic tractability of the isatin core allows for systematic modifications to optimize potency and selectivity, making it a highly attractive scaffold in drug discovery.[7][12][13] This guide will focus specifically on isatin-1-acetamide analogs, a class of derivatives that has shown significant promise in various therapeutic areas.

Synthesis of Novel Isatin-1-Acetamide Analogs: A Modular Approach

The synthesis of isatin-1-acetamide analogs is typically achieved through a multi-step process that allows for the introduction of diverse substituents on both the isatin core and the acetamide side chain. This modular approach is crucial for building a library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Strategy

A common and effective synthetic route involves the N-alkylation of a substituted isatin with a suitable 2-chloro-N-arylacetamide. This method offers a straightforward way to introduce the acetamide moiety at the N-1 position of the isatin ring.

-

Synthesis of Substituted Isatins: Substituted isatins can be synthesized via the Sandmeyer isatin synthesis, which involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, followed by cyclization in the presence of a strong acid like sulfuric acid.[3][14][15]

-

Synthesis of 2-Chloro-N-arylacetamides: These intermediates are prepared by the reaction of various substituted anilines with chloroacetyl chloride in an appropriate solvent.

-

N-Alkylation of Isatin: The substituted isatin is treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) to generate the isatin anion. The corresponding 2-chloro-N-arylacetamide is then added to the reaction mixture, which is typically stirred at room temperature or gently heated to afford the desired isatin-1-acetamide analog.[16] The product is then isolated and purified using standard techniques like recrystallization or column chromatography.

The causality behind this experimental choice lies in the reactivity of the N-H bond of the isatin ring. The acidic proton can be readily abstracted by a base, creating a nucleophilic nitrogen that can then attack the electrophilic carbon of the 2-chloro-N-arylacetamide in an SN2 reaction.

Biological Evaluation: Unveiling the Therapeutic Potential

A crucial aspect of discovering novel isatin-1-acetamide analogs is the comprehensive evaluation of their biological activities. This typically involves a battery of in vitro assays to assess their antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Isatin derivatives have been widely reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[2][4][10][17][18]

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

-

Assay Method: The broth microdilution method is a standard and reliable technique. Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The trustworthiness of this protocol is ensured by including positive (a known antibiotic) and negative (vehicle control) controls in each assay plate.

Antiviral Activity

The antiviral potential of isatin derivatives has been explored against various viruses, including HIV and SARS-CoV.[8][11][[“]]

-

Cell Culture: A suitable host cell line susceptible to the target virus is cultured in appropriate media.

-

Cytotoxicity Assay: Prior to the antiviral assay, the cytotoxicity of the compounds on the host cells is determined using methods like the MTT assay to ensure that any observed antiviral effect is not due to cell death.

-

Antiviral Assay: Host cells are seeded in 96-well plates and infected with the virus in the presence of varying concentrations of the test compounds.

-

Quantification of Viral Replication: After a suitable incubation period, the extent of viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or ELISA for viral antigens.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isatin derivatives, with some compounds progressing to clinical trials.[1][12][20][21][22]

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., lung, colon, breast) is used.[1]

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isatin-1-acetamide analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship (SAR) and In Silico Studies: Rational Drug Design

The data obtained from the biological evaluation of a library of isatin-1-acetamide analogs allows for the elucidation of structure-activity relationships (SAR).[7][23][24][25] This involves identifying the key structural features that contribute to the observed biological activity.

Key SAR Insights for Isatin-1-Acetamide Analogs:

-

Substituents on the Isatin Ring: The nature and position of substituents on the aromatic ring of the isatin core can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) at the C-5 position have often been associated with enhanced antimicrobial and anticancer activity.[26]

-

Substituents on the Acetamide Phenyl Ring: The substitution pattern on the N-phenylacetamide moiety also plays a crucial role. The presence of specific groups can modulate the compound's lipophilicity, electronic properties, and ability to interact with biological targets.

To rationalize the observed SAR and to predict the binding modes of these analogs at a molecular level, in silico studies such as molecular docking are invaluable tools.[16][27][28][29][30][31]

Molecular Docking

Molecular docking simulations can predict the preferred orientation of a ligand (the isatin-1-acetamide analog) when bound to a specific protein target. This can help in understanding the mechanism of action and in designing more potent inhibitors. For instance, if the target is a specific enzyme, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the analog and the active site of the enzyme.[27][28]

Data Presentation and Interpretation

To facilitate the comparison of biological activities across a series of analogs, it is essential to present the quantitative data in a clear and structured format.

Table 1: Representative Biological Activity Data for a Series of Isatin-1-Acetamide Analogs

| Compound ID | R1 (Isatin) | R2 (Acetamide) | MIC (µg/mL) vs. S. aureus | EC50 (µM) vs. Virus X | IC50 (µM) vs. Cancer Cell Line Y |

| IA-1 | H | H | >128 | >100 | >100 |

| IA-2 | 5-Cl | H | 32 | 50.2 | 25.1 |

| IA-3 | 5-Br | H | 16 | 45.8 | 18.7 |

| IA-4 | 5-Cl | 4-F | 16 | 22.5 | 10.3 |

| IA-5 | 5-Br | 4-F | 8 | 15.1 | 5.6 |

| Standard Drug | - | - | 2 | 1.5 | 0.8 |

Conclusion and Future Directions

The isatin-1-acetamide scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The modular synthetic approach allows for the generation of diverse chemical libraries, and the well-established biological evaluation methods provide a robust framework for identifying lead compounds. The integration of SAR studies and in silico modeling is crucial for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on exploring novel substitutions, investigating mechanisms of action in greater detail, and advancing the most promising candidates into preclinical and clinical development.

References

- Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.

- Beula, S. J., & Tumuluru, R. R. (2022). Anticancer Activity of Isatin-Phenylacetamide Molecular Hybrids: Synthesis and Characterization. International Journal of Biology and Pharmacy Allied Sciences, 11(4), 1568-1584.

- Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.

- Kumar, S., et al. (2023). Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation.

- Wang, Y., et al. (2014). Structure-based design, synthesis, and biological evaluation of isatin derivatives as potential glycosyltransferase inhibitors. Chemical Biology & Drug Design, 84(3), 333-343.

- [Author not specified]. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives.

- [Author not specified]. (n.d.). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses.

- Ramana, H., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel Isatin Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 905-915.

- [Author not specified]. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.

- [Author not specified]. (n.d.).

- [Author not specified]. (n.d.). In Silico and Docking Studies of Novel Isatin Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy and Biological Sciences.

- Kumar, R. (2023). Exploring the antimicrobial potential of isatin and derivatives. World Journal of Pharmaceutical Research, 12(3), 1224-1246.

- Gandhi, N., et al. (2025). Synthetic Approaches of Isatin Derivatives as an Anti-Cancer Agent.

- [Author not specified]. (2018).

- [Author not specified]. (n.d.). Antimicrobial activity of synthesized isatin derivatives.

- [Author not specified]. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.

- Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Skropeta, D. (2025).

- [Author not specified]. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives.

- [Author not specified]. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.

- [Author not specified]. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central.

- [Author not specified]. (n.d.). Structure–activity relationship (SAR) analysis of compounds 4a–k.

- [Author not specified]. (2023).

- [Author not specified]. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.

- [Author not specified]. (2024). A survey of isatin hybrids and their biological properties. PubMed Central.

- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384.

- [Author not specified]. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PubMed Central.

- Yamini, et al. (2023). In silico Molecular Docking Study of Isatin and Acetophenone Derivatives as Antimicrobial Agent.

- Pakravan, P., et al. (2013). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological Reports, 65(2), 313-335.

- [Author not specified]. (n.d.). In Silico and Isatin.

- [Author not specified]. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Consensus.

- [Author not specified]. (2023). Isatin Derivatives: A Frontier in Antimicrobial Agents. Bentham Science Publisher.

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.irapa.org [journals.irapa.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. consensus.app [consensus.app]

- 20. seejph.com [seejph.com]